molecular formula C12H11BrN2O3 B1443182 1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid CAS No. 1273692-86-6

1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B1443182
M. Wt: 311.13 g/mol
InChI Key: VOBSVUUNZKALJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[2-(3-Bromophenoxy)ethyl]-1H-imidazole” is similar to the one you’re asking about . It has a molecular weight of 267.13 and is typically stored at room temperature . It’s an oil-like substance .


Synthesis Analysis

While specific synthesis methods for “1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid” are not available, there are general methods for synthesizing pyrazoles . For example, a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can produce pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular formula for a similar compound, “1-[2-(3-Bromophenoxy)ethyl]-1H-imidazole”, is C11H11BrN2O . The InChI code is 1S/C11H11BrN2O/c12-10-2-1-3-11(8-10)15-7-6-14-5-4-13-9-14/h1-5,8-9H,6-7H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid” are not available, pyrazoles in general can undergo a variety of reactions . For instance, they can be formed through the reaction of an alkene with peroxycarboxylic acid .


Physical And Chemical Properties Analysis

The physical form of a similar compound, “1-[2-(3-Bromophenoxy)ethyl]-1H-imidazole”, is oil .

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives, including those similar to the specified compound, are subjects of extensive synthetic studies. Improved synthesis methods have led to higher yields and purities, enabling further exploration of their properties and applications. For example, Dong (2011) reported an optimized method for synthesizing 1H-pyrazole-4-carboxylic acid, achieving a significantly higher yield than previously reported methods. This advancement underscores the importance of efficient synthesis techniques in research applications (Dong, 2011).

Applications in Organic Synthesis

Pyrazole derivatives serve as key intermediates and building blocks in the synthesis of more complex molecules. Arbačiauskienė et al. (2011) utilized ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles. These reactions highlight the versatility of pyrazole derivatives in constructing novel organic compounds with potential applications in medicinal chemistry and material science (Arbačiauskienė et al., 2011).

Potential in Material Science

Pyrazole derivatives have shown promise in material science, particularly in the development of optical and electronic materials. Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and investigated their optical nonlinearity, identifying several compounds with significant nonlinearity suitable for optical limiting applications. This research demonstrates the potential of pyrazole derivatives in creating new materials for advanced technological applications (Chandrakantha et al., 2013).

Antioxidant Properties

The search for novel antioxidants is a crucial area of research due to their importance in combating oxidative stress-related diseases. Naveen et al. (2021) synthesized and evaluated the antioxidant properties of a novel pyrazole derivative, demonstrating its efficacy in scavenging free radicals. This study illustrates the potential therapeutic applications of pyrazole derivatives in developing new antioxidant agents (Naveen et al., 2021).

Electrochemiluminescence (ECL)

Pyrazolecarboxylic metal organic frameworks have been explored for their electrochemiluminescence properties, showing great promise for applications in sensing and display technologies. Feng et al. (2016) synthesized a series of transition metal complexes with pyrazole derivatives, demonstrating highly intense ECL, which could be beneficial for developing new ECL-based devices (Feng et al., 2016).

Safety And Hazards

The safety information for “1-[2-(3-Bromophenoxy)ethyl]-1H-imidazole” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-[2-(3-bromophenoxy)ethyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c13-10-2-1-3-11(6-10)18-5-4-15-8-9(7-14-15)12(16)17/h1-3,6-8H,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBSVUUNZKALJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.